molecular formula C12H17N B14746957 1-Ethyl-2-phenylpyrrolidine CAS No. 3287-77-2

1-Ethyl-2-phenylpyrrolidine

Cat. No.: B14746957
CAS No.: 3287-77-2
M. Wt: 175.27 g/mol
InChI Key: PMWNIKNCRXRQPD-UHFFFAOYSA-N
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Description

1-Ethyl-2-phenylpyrrolidine is an organic compound belonging to the class of pyrrolidines, which are five-membered nitrogen-containing heterocycles. This compound is characterized by the presence of an ethyl group at the first position and a phenyl group at the second position of the pyrrolidine ring. Pyrrolidines are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethyl-2-phenylpyrrolidine can be synthesized through various methods. One common approach involves the cyclization of N-substituted amino alcohols. For instance, the reaction of 2-phenyl-1-ethanol with ethylamine under acidic conditions can lead to the formation of this compound. Another method involves the use of 1,3-dipolar cycloaddition reactions between azomethine ylides and dipolarophiles, which can provide regio- and stereoselective synthesis of pyrrolidines .

Industrial Production Methods: Industrial production of pyrrolidines, including this compound, often involves the catalytic hydrogenation of pyrroles or the cyclization of amino alcohols. The use of catalysts such as cobalt and nickel oxides supported on alumina is common in these processes .

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-2-phenylpyrrolidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of saturated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the pyrrolidine ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

    Substitution: Halogenating agents, alkylating agents, and nucleophiles under appropriate conditions.

Major Products:

    Oxidation: N-oxides of this compound.

    Reduction: Saturated pyrrolidine derivatives.

    Substitution: Various substituted pyrrolidines depending on the reagents used.

Scientific Research Applications

1-Ethyl-2-phenylpyrrolidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-ethyl-2-phenylpyrrolidine involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, affecting their activity. For example, it may interact with gamma tubulin, influencing cell division processes . The exact pathways and molecular targets can vary depending on the specific biological context.

Comparison with Similar Compounds

    Pyrrolidine: The parent compound with no substituents.

    2-Phenylpyrrolidine: Lacks the ethyl group at the first position.

    1-Ethylpyrrolidine: Lacks the phenyl group at the second position.

Uniqueness: 1-Ethyl-2-phenylpyrrolidine is unique due to the presence of both an ethyl group and a phenyl group, which can influence its chemical reactivity and biological activity. The combination of these substituents can enhance its ability to interact with specific molecular targets, making it a valuable compound in medicinal chemistry .

Properties

CAS No.

3287-77-2

Molecular Formula

C12H17N

Molecular Weight

175.27 g/mol

IUPAC Name

1-ethyl-2-phenylpyrrolidine

InChI

InChI=1S/C12H17N/c1-2-13-10-6-9-12(13)11-7-4-3-5-8-11/h3-5,7-8,12H,2,6,9-10H2,1H3

InChI Key

PMWNIKNCRXRQPD-UHFFFAOYSA-N

Canonical SMILES

CCN1CCCC1C2=CC=CC=C2

Origin of Product

United States

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